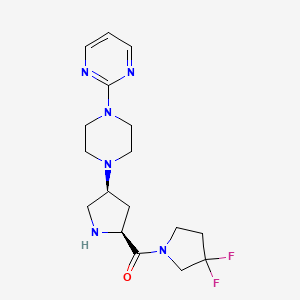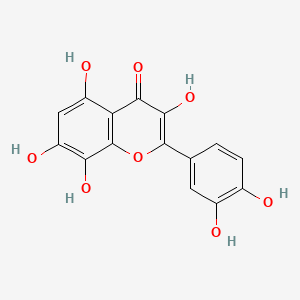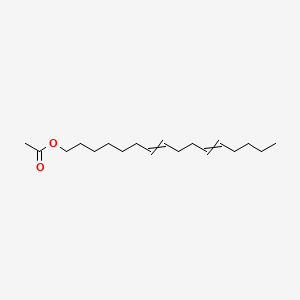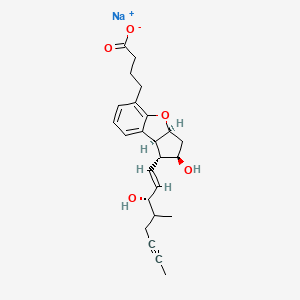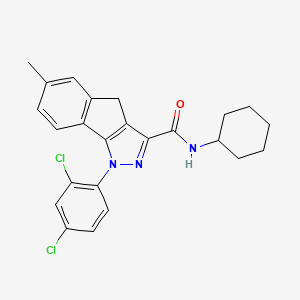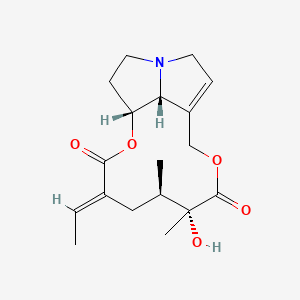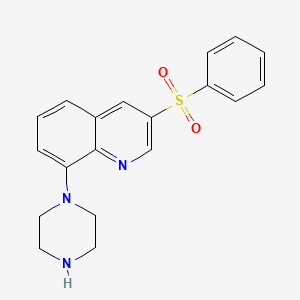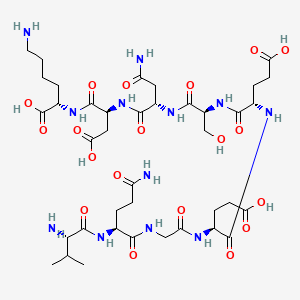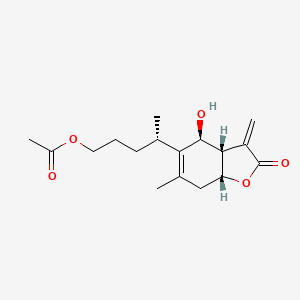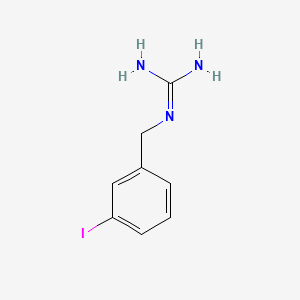
Fast Green FCF
Overview
Description
Fast Green FCF, also known as Food Green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye. Its E number is E143 . This compound is recommended as a replacement for Light Green SF yellowish in Masson’s trichrome, as its color is more brilliant and less likely to fade . It is used as a quantitative stain for histones at alkaline pH after acid extraction of DNA and as a protein stain in electrophoresis .
Mechanism of Action
Target of Action
Fast Green FCF primarily targets α-synuclein and Toll-like receptor 4 (TLR4) . α-synuclein is a protein that aggregates into cytotoxic amyloid fibrils, a defining neuropathological feature of Parkinson’s disease . TLR4 is a key player in the innate immune system and is involved in the activation of inflammatory pathways .
Biochemical Pathways
This compound affects the aggregation pathway of α-synuclein, inhibiting its fibrillogenesis . It also impacts the TLR4/Myd88/NF-κB signaling pathway, downregulating the mRNA and protein levels of TLR4 and Myeloid differentiation primary response 88 (Myd88) and suppressing the phosphorylation of NF-κB .
Pharmacokinetics
This compound is poorly absorbed by the intestines . Almost all the administered color was excreted unchanged in the feces of rats . In the bile of dogs, the amount of color never exceeded 5% of the given dose . Following intravenous injection in rats, over 90% of the color was excreted in the bile within four hours .
Result of Action
This compound’s interaction with α-synuclein results in the inhibition of α-synuclein fibrillogenesis and a reduction in related cytotoxicity . Its interaction with TLR4 leads to the suppression of neuroinflammation and the downregulation of the TLR4/Myd88/NF-κB signal pathway in the mouse hippocampus .
Action Environment
This compound is used as a food dye and a protein stain in electrophoresis . Its staining is linear over a wider range of protein concentrations than Brilliant Blue R . After electrophoresis, fixing the proteins in the gel is recommended for maximum sensitivity . Its color is more brilliant and less likely to fade than Light Green SF yellowish . Its absorption maximum is at 625 nm .
Biochemical Analysis
Biochemical Properties
Fast Green FCF has been found to interact with proteins, particularly histones, in biochemical reactions . It is used as a stain in electrophoresis, indicating its interaction with proteins during this process . Its absorption maximum is at 625 nm, which is a characteristic utilized in its biochemical applications .
Cellular Effects
This compound has been shown to suppress lipopolysaccharide (LPS)-induced microglial and astrocyte activation in the hippocampus . It also decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88) in the hippocampus of LPS-treated mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to decrease the mRNA and protein levels of TLR4 and Myd88, and suppress the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of LPS-treated mice . This suggests that this compound may interact with these biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
This compound has been used in laboratory settings for staining proteins in electrophoresis
Dosage Effects in Animal Models
This compound has been shown to alleviate pain hypersensitivity in a rodent inflammatory pain model in a dose-dependent manner . In another study, it was found that systemic administration of this compound (100 mg/kg, i.p. daily for 7 days) alleviated depressive-like behavior in LPS-treated mice .
Transport and Distribution
This compound is poorly absorbed by the intestines . This suggests that it may be transported and distributed within the body through the digestive system.
Subcellular Localization
Given its use as a stain for histones and proteins in electrophoresis, it can be inferred that it may localize to areas where these biomolecules are present .
Preparation Methods
Fast Green FCF is synthesized through a series of chemical reactions involving aromatic compounds. One common method involves the reaction of benzaldehyde derivatives with dimethylaniline in the presence of sulfuric acid, followed by oxidation . The industrial production of this compound typically involves the use of glacial acetic acid and other reagents to prepare the dye solution . For example, a 0.1% solution of this compound can be prepared by dissolving 0.1 g of the powdered dye in 100 ml of 1% acetic acid .
Chemical Reactions Analysis
Fast Green FCF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, ethanol, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in electrophoresis, this compound is used to stain proteins, and the stained gel can be destained with either 30% ethanol, 10% acetic acid, or 7% acetic acid .
Scientific Research Applications
Fast Green FCF has a wide range of scientific research applications. It is used as a quantitative stain for histones and as a protein stain in electrophoresis . It is also used in histological staining to show collagen, muscle, cytoplasm, and cells in mammalian tissues . Additionally, this compound is used in the food industry as a dye for tinned green peas, jellies, sauces, fish, and desserts . In biological research, it is used to stain proteins and identify extracellular recording or injection sites in electrophysiological experiments .
Comparison with Similar Compounds
Fast Green FCF is often compared with other triarylmethane dyes such as Brilliant Blue R and Light Green SF yellowish. This compound is unique in that it is linear over a wider range of protein concentrations than Brilliant Blue R . It is also recommended as a replacement for Light Green SF yellowish in Masson’s trichrome due to its more brilliant color and lower likelihood of fading . Other similar compounds include Food Green 3 and C.I. 42053 .
Properties
CAS No. |
2353-45-9 |
|---|---|
Molecular Formula |
C37H36N2NaO10S3 |
Molecular Weight |
787.9 g/mol |
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49); |
InChI Key |
GJKGYYLDVPVWBR-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
Dark green powder or granules with a metallic luster Red to brown-violet powder or dark green crystals |
melting_point |
290 °C (decomposes) |
Key on ui other cas no. |
2353-45-9 |
physical_description |
Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide. In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 42053 F D and C Green #3 F D and C Green No. 3 Fast Green FCF FD and C GREEN NO. 3 FDC Green No. 3 Food Green 3 Green No. 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fast Green FCF has shown promising effects against amyloid-deposit diseases. It interacts with amyloidogenic proteins, such as α-synuclein [, ], and inhibits their aggregation into cytotoxic amyloid fibrils. This interaction reduces cytotoxicity in cell cultures and may have therapeutic potential for diseases like Parkinson's disease []. this compound has also demonstrated anti-depressive effects in mice by suppressing neuroinflammation. This is achieved through the downregulation of the TLR4/Myd88/NF-κB signaling pathway in the hippocampus, ultimately reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 []. In inflammatory pain models, this compound alleviated pain hypersensitivity by decreasing the expression of P2X4 receptors and pro-inflammatory cytokines in the spinal cord [].
A: this compound (also known as Food Green No. 3 or C.I. 42053) possesses a complex molecular structure. While specific spectroscopic data is inconsistently reported throughout the provided research, its molecular formula is C37H34N2Na2O10S3 and its molecular weight is 808.86 g/mol []. Spectroscopic analysis like infrared spectroscopy can identify characteristic peaks providing information about its chemical bonds and functional groups [, ].
A: this compound is compatible with various materials and exhibits stability under a range of conditions. For example, it is used in gelatin films for optical phase conjugation through four-wave mixing []. It demonstrates photostability when incorporated into tetracene nanoparticles, enhancing its applicability as a fluorescent sensor for detecting other dyes like itself []. It can be incorporated into photogalvanic solar cells, exhibiting enhanced performance and storage capacity when combined with fructose and surfactants like sodium lauryl sulphate under natural sunlight [].
A: this compound can act as a catalyst in certain spectrophotometric assays. For instance, it plays a catalytic role in the determination of trace amounts of nitrite [] and ruthenium []. Its catalytic activity in these reactions allows for sensitive and selective detection of these analytes.
A: Yes, molecular dynamics simulations have been employed to elucidate the interaction mechanism between this compound and α-synuclein []. These simulations revealed that this compound disrupts α-synuclein pentamers, reducing their β-sheet content and thereby inhibiting fibril formation. While specific QSAR models are not explicitly mentioned in the provided research, the findings from these simulations could contribute to the development of such models for predicting the inhibitory activity of this compound and its analogs against amyloid formation.
A: While specific SAR studies are not presented in the provided research, the identification of two binding regions (Y39-K45 and H50-Q62) on α-synuclein for this compound [] provides a starting point for future SAR investigations. By systematically modifying the chemical structure of this compound and evaluating the impact on its binding affinity and inhibitory potency, researchers can gain insights into the structural features crucial for its activity and potentially develop analogs with improved efficacy or selectivity.
A: While some studies have investigated the tissue distribution and biliary excretion of this compound in rats [, ], detailed information on its complete ADME profile is limited in the provided research. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, and excretion in different animal models and humans, which is crucial for determining appropriate dosages and assessing its potential for clinical translation.
ANone: The available research does not provide information on resistance mechanisms or cross-resistance to this compound. Further investigations are necessary to determine if prolonged exposure leads to the development of resistance and whether it shares any resistance mechanisms with existing drugs or therapeutic agents.
ANone: Several analytical techniques are employed in the research to characterize and quantify this compound. These include:
- Spectrophotometry: Utilized to monitor the progress of reactions involving this compound [, , , , , ] and quantify its concentration based on its absorbance properties.
- High-Performance Liquid Chromatography (HPLC): Employed for the separation, identification, and quantification of this compound and its subsidiary colors in complex mixtures, such as food samples [, , ].
- Thin Layer Chromatography (TLC): Used for separating and isolating subsidiary colors present in commercial this compound samples [].
- Mass Spectrometry (MS): Combined with techniques like LC-MS, it aids in identifying and characterizing the products formed during the oxidation of this compound [, ].
- Microscopy: Techniques like transmission electron microscopy (TEM) [] and scanning electron microscopy (SEM) [, , ] are utilized to visualize the morphology and size of this compound aggregates or particles, particularly in the context of its interaction with amyloidogenic proteins and its incorporation into nanostructured materials.
- Spectroscopy: Infrared (IR) spectroscopy [, ] provides information about the functional groups present in this compound. Other spectroscopic techniques, such as UV-Vis spectroscopy [, , ], are employed to study its optical properties and investigate its interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



